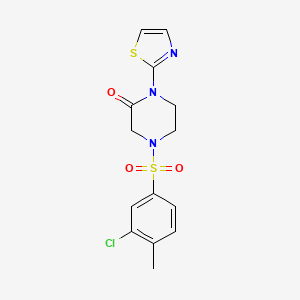
1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as FTU, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. FTU is a urea derivative that exhibits potent biological activities, making it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, due to its complex structure involving furan and thiophene rings along with a trifluoromethyl group, finds its relevance in chemical synthesis and material science. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives involving compounds similar to the target molecule. They demonstrated the potential of these compounds in forming various derivatives through dimerization reactions and coupling with different reagents, highlighting their versatility in synthetic chemistry Abdelrazek et al., 2010.
Antimicrobial Applications
Compounds containing furan and thiophene units have been evaluated for their antimicrobial properties. For example, Donlawson et al. (2020) synthesized a compound closely related to our target molecule and assessed its efficacy against various pathogens. Their findings indicated a broad spectrum of activity, suggesting potential applications in developing new antimicrobial agents Donlawson et al., 2020.
Material Science and Polymer Research
The structural motifs present in this compound are of significant interest in the field of material science, particularly in the development of polymers and organic electronics. Baldwin et al. (2008) reported on novel hybrid polymers incorporating thiophene and furan units, demonstrating their potential in electronic applications due to their electroactive properties Baldwin et al., 2008.
Catalysis and Organic Transformations
Furan and thiophene derivatives are also known to facilitate various catalytic and organic transformations. Pomel et al. (2006) described furan-2-ylmethylene thiazolidinediones as potent and selective inhibitors of phosphoinositide 3-kinase, showcasing the utility of such compounds in medicinal chemistry and catalysis Pomel et al., 2006.
Computational and Theoretical Chemistry
The compound's unique structure also makes it a subject of interest in computational and theoretical studies aimed at understanding its chemical behavior and interaction with biological targets. Alabi et al. (2020) conducted a study on similar urea and thiourea derivatives, employing quantum chemical calculations to investigate their antibacterial and antifungal activities, which could provide insights into the design of new drugs Alabi et al., 2020.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-8-25-12-13)11-14-4-3-9-26-14/h1-9,12H,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFEADJJHVZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)


![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)
![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide](/img/structure/B2556984.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2556990.png)